molecular formula C20H15ClN2O3 B5999747 N-benzhydryl-2-chloro-4-nitrobenzamide

N-benzhydryl-2-chloro-4-nitrobenzamide

Cat. No.: B5999747
M. Wt: 366.8 g/mol
InChI Key: IOXKOQLKKRZLDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-chloro-4-nitrobenzamide typically involves the reaction of benzhydryl chloride with 2-chloro-4-nitrobenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-chloro-4-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic substitution: N-benzhydryl-2-chloro-4-aminobenzamide.

    Reduction: N-benzhydryl-2-chloro-4-aminobenzamide.

    Oxidation: Benzhydryl alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-2-chloro-4-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-benzhydryl-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-18-13-16(23(25)26)11-12-17(18)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKOQLKKRZLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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